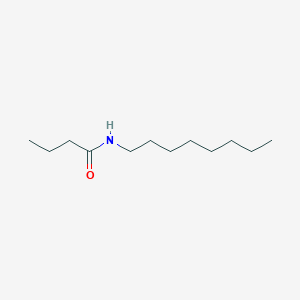
N-octylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-octylbutanamide is an organic compound belonging to the amide family Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N) this compound specifically consists of an octyl group (a chain of eight carbon atoms) attached to the nitrogen atom of butanamide
準備方法
Synthetic Routes and Reaction Conditions
N-octylbutanamide can be synthesized through several methods. One common approach involves the reaction of butanoyl chloride with octylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
Butanoyl chloride+Octylamine→this compound+HCl
Another method involves the direct amidation of butanoic acid with octylamine using a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
N-octylbutanamide can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to produce butanoic acid and octylamine.
Reduction: Reduction of this compound using reducing agents like lithium aluminum hydride (LiAlH4) can yield the corresponding amine.
Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Butanoic acid and octylamine.
Reduction: Octylamine.
Substitution: Depends on the nucleophile used.
科学的研究の応用
N-octylbutanamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-octylbutanamide depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, affecting their function. The exact molecular targets and pathways involved can vary based on the context of its use.
類似化合物との比較
Similar Compounds
- N-heptylbutanamide
- N-nonylbutanamide
- N-decylbutanamide
Uniqueness
N-octylbutanamide is unique due to its specific chain length, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it more suitable for certain applications compared to its analogs.
特性
CAS番号 |
53396-35-3 |
|---|---|
分子式 |
C12H25NO |
分子量 |
199.33 g/mol |
IUPAC名 |
N-octylbutanamide |
InChI |
InChI=1S/C12H25NO/c1-3-5-6-7-8-9-11-13-12(14)10-4-2/h3-11H2,1-2H3,(H,13,14) |
InChIキー |
VXSFQHSSWSRGLQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC(=O)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


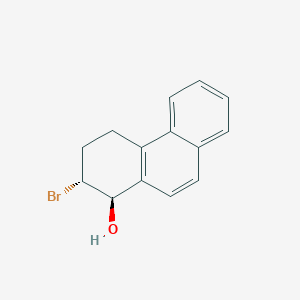
![1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol](/img/structure/B14633750.png)

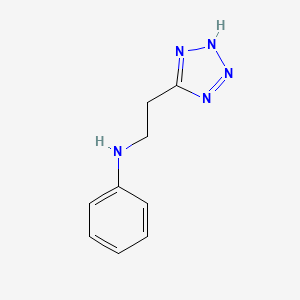
![1,1'-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene)](/img/structure/B14633767.png)

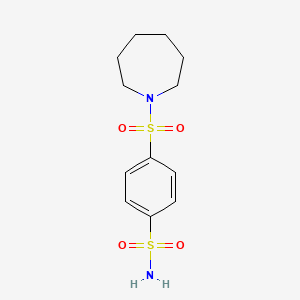
![4-Oxo-7-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633777.png)
![2,2'-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline)](/img/structure/B14633791.png)
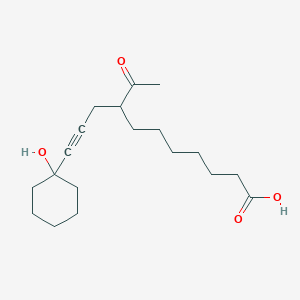

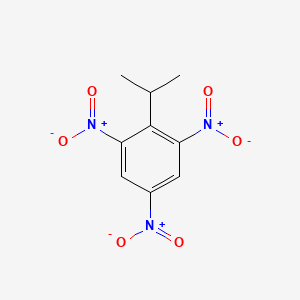
![(Chloromethyl)(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14633827.png)

